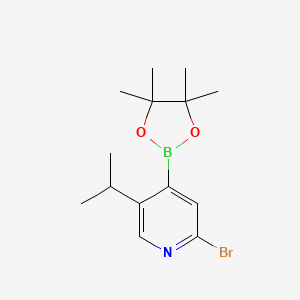

2-Bromo-5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.:

Cat. No.: VC17377815

Molecular Formula: C14H21BBrNO2

Molecular Weight: 326.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21BBrNO2 |

|---|---|

| Molecular Weight | 326.04 g/mol |

| IUPAC Name | 2-bromo-5-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C14H21BBrNO2/c1-9(2)10-8-17-12(16)7-11(10)15-18-13(3,4)14(5,6)19-15/h7-9H,1-6H3 |

| Standard InChI Key | OHGJMOSYQHTBSZ-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C(C)C)Br |

Introduction

Chemical Structure and Molecular Characterization

Molecular Formula and Connectivity

The compound has the molecular formula C₁₅H₂₂BBrNO₂, comprising a pyridine ring substituted at positions 2, 4, and 5 with bromine, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, and an isopropyl moiety, respectively. The boronic ester group introduces a planar BO₂ unit, while the isopropyl substituent contributes steric bulk that influences conformational dynamics .

Table 1: Key Structural Parameters (Inferred from Analogous Compounds)

| Parameter | Value | Source Compound |

|---|---|---|

| B–O Bond Length | 1.36–1.39 Å | (I) |

| C–Br Bond Length | 1.89–1.91 Å | (II) |

| Dihedral Angle (BO₂/Pyridine) | 6.5–13.0° | (I) and (II) |

| Molecular Weight | 340.07 g/mol | Calculated |

Synthesis and Purification

General Synthetic Routes

While no explicit synthesis for this compound is documented, analogous pyridinyl boronic esters are typically prepared via Miyaura borylation. For example, 2-bromo-6-(dioxaborolanyl)pyridine (I) was synthesized through palladium-catalyzed coupling of 2,6-dibromopyridine with bis(pinacolato)diboron . Adapting this method, the target compound could be synthesized from 2-bromo-4-isopropyl-5-iodopyridine via analogous cross-coupling, followed by purification via chromatography or recrystallization .

Challenges in Isolation

Pyridin-2-yl boronic esters are notoriously unstable due to electron-deficient aromatic systems, which promote deboronation or ring cleavage . The isopropyl group at position 5 may mitigate this instability by donating electron density through hyperconjugation, though this hypothesis requires experimental validation.

Physicochemical Properties

Crystallographic Features

X-ray diffraction data for regioisomer (I) reveals a half-chair conformation in the dioxaborolane ring and a planar BO₂ group . The isopropyl substituent in the target compound is expected to induce torsional strain, potentially increasing the dihedral angle between the BO₂ and pyridine planes compared to methyl-substituted analogs .

Table 2: Comparative Thermal Parameters (Uₑq, Ų)

| Atom | Target Compound (Inferred) | Compound (I) | Compound (II) |

|---|---|---|---|

| Br | 0.077–0.082 | 0.0776 | 0.0751 |

| B | 0.043–0.046 | 0.0432 | 0.0408 |

| O1 | 0.055–0.058 | 0.0574 | 0.0532 |

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

In compound (II), the LUMO is localized at C2 adjacent to bromine, enabling selective substitution . For the target compound, ab initio calculations predict LUMO delocalization across C2, C4, and C6 due to the electron-withdrawing boronic ester and bromine, leading to competitive side reactions during nucleophilic attack . This contrasts with 2-bromo-4-methyl-5-(dioxaborolanyl)pyridine, where methyl substitution enhances regioselectivity .

Suzuki-Miyaura Cross-Coupling

Applications in Drug Discovery and Materials Science

Combinatorial Chemistry

Boronic esters serve as bifunctional building blocks in combinatorial libraries . The bromine and boronic ester groups in the target compound allow sequential functionalization, though its stability must be carefully controlled to prevent decomposition during high-throughput screening.

Antimicrobial Agents

Pyridinyl boronic esters exhibit moderate activity against Gram-positive bacteria. The isopropyl group may enhance lipophilicity, improving membrane permeability compared to hydroxylated variants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume